N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Description
N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a synthetic compound known for its complex structure and potential applications in various scientific fields. The compound contains a trifluoromethyl group and a 1,3-thiazol-2-yl group, making it of significant interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-12(2,11-17-8(6-23-11)13(14,15)16)18-10(21)7-5-9-20(19-7)3-4-22-9/h5-6H,3-4H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXVMSPKLNLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=NN3CCOC3=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves the following steps:
Formation of the 1,3-Thiazole Ring: : The synthesis begins with the formation of the 1,3-thiazole ring. A common method involves the reaction of a halide compound with thioamide under basic conditions.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives. These reactions often require a strong base and a suitable solvent.
Formation of the Dihydropyrazolo[5,1-b][1,3]oxazole Ring: : The next step is the cyclization to form the dihydropyrazolo[5,1-b][1,3]oxazole ring. This can be achieved through a condensation reaction involving a hydrazine derivative and an appropriate ketone.
Final Coupling and Carboxamide Formation: : The final step involves coupling the intermediate compounds and forming the carboxamide group. This can be accomplished using a coupling agent such as EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production methods may vary but typically involve optimization of the above synthetic routes to enhance yield and purity. High-throughput methods and continuous flow chemistry are often employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: : The compound can participate in substitution reactions, where various substituents on the aromatic rings or heterocycles are replaced using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, nucleophiles
Major Products
The products of these reactions vary depending on the starting materials and conditions but often include oxidized or reduced derivatives and substituted analogs of the original compound.
Scientific Research Applications
N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide has various applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Employed in the study of enzyme inhibition and protein interactions.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Typically involves binding to enzymes or receptors, affecting their activity.
Pathways Involved: : Can modulate various biochemical pathways, such as signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]carboxamide: : Similar in structure but with different substitutions, leading to variations in activity and applications.
N-[2-[4-(methyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : Lacks the trifluoromethyl group, affecting its chemical properties and reactivity.
N-[2-[4-(chloromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : Contains a chloromethyl group instead of trifluoromethyl, leading to different chemical behavior.
Uniqueness
What sets N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities not found in similar compounds. This makes it a valuable compound for research and application in various fields.
There you go! A detailed dive into the fascinating world of this compound. Which aspect did you find most interesting?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
